N-(naphthalen-2-yl)-N'-(phenylsulfonyl)benzimidamide
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Overview
Description
N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzimidamide is an organic compound that features a benzimidamide core substituted with naphthalen-2-yl and phenylsulfonyl groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzimidamide typically involves the reaction of benzimidamide with naphthalen-2-yl and phenylsulfonyl reagents under specific conditions. One common method might include:
Starting Materials: Benzimidamide, naphthalen-2-yl chloride, and phenylsulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Procedure: Benzimidamide is first reacted with naphthalen-2-yl chloride to form an intermediate, which is then treated with phenylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.
Mechanism of Action
The mechanism of action of N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzimidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzamide
- N-(naphthalen-2-yl)-N’-(phenylsulfonyl)aniline
- N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzylamine
Uniqueness
N-(naphthalen-2-yl)-N’-(phenylsulfonyl)benzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-N-naphthalen-2-ylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,22-13-5-2-6-14-22)25-23(19-10-3-1-4-11-19)24-21-16-15-18-9-7-8-12-20(18)17-21/h1-17H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUUCQCLKUWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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